molecular formula C18H16N2O2 B278263 3-ethoxy-N-quinolin-8-ylbenzamide

3-ethoxy-N-quinolin-8-ylbenzamide

Cat. No. B278263
M. Wt: 292.3 g/mol
InChI Key: QLROKNUWSYFLHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethoxy-N-quinolin-8-ylbenzamide, also known as E8Q, is a small molecule that has been studied extensively for its potential therapeutic applications. E8Q has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for drug development.

Scientific Research Applications

3-ethoxy-N-quinolin-8-ylbenzamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory properties and has been investigated as a potential treatment for inflammatory diseases such as rheumatoid arthritis. 3-ethoxy-N-quinolin-8-ylbenzamide has also been shown to have anti-cancer properties and has been investigated as a potential treatment for various types of cancer.

Mechanism Of Action

The mechanism of action of 3-ethoxy-N-quinolin-8-ylbenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 3-ethoxy-N-quinolin-8-ylbenzamide has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the inflammatory response. 3-ethoxy-N-quinolin-8-ylbenzamide has also been shown to inhibit the activity of the protein kinase CK2, which is involved in cell signaling and proliferation.
Biochemical and physiological effects:
3-ethoxy-N-quinolin-8-ylbenzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit inflammation and reduce the production of pro-inflammatory cytokines. 3-ethoxy-N-quinolin-8-ylbenzamide has also been shown to induce apoptosis (cell death) in cancer cells and inhibit their growth. Additionally, 3-ethoxy-N-quinolin-8-ylbenzamide has been shown to have neuroprotective properties and may have potential applications in the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One advantage of using 3-ethoxy-N-quinolin-8-ylbenzamide in lab experiments is that it is a small molecule that is relatively easy to synthesize and purify. Additionally, 3-ethoxy-N-quinolin-8-ylbenzamide has been shown to have a variety of biochemical and physiological effects, making it a versatile tool for studying various biological processes. However, one limitation of using 3-ethoxy-N-quinolin-8-ylbenzamide in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are many potential future directions for research involving 3-ethoxy-N-quinolin-8-ylbenzamide. One area of research could be to further investigate its anti-inflammatory properties and potential applications in the treatment of inflammatory diseases. Another area of research could be to investigate its potential as a cancer treatment, particularly in combination with other anti-cancer drugs. Additionally, further research could be done to elucidate the mechanism of action of 3-ethoxy-N-quinolin-8-ylbenzamide and to identify potential targets for drug development.

Synthesis Methods

The synthesis of 3-ethoxy-N-quinolin-8-ylbenzamide involves the reaction of 3-ethoxyquinoline-8-carboxylic acid with benzoyl chloride in the presence of a base. The resulting product is then purified through recrystallization. This synthesis method has been widely used and has been shown to produce high yields of pure 3-ethoxy-N-quinolin-8-ylbenzamide.

properties

Product Name

3-ethoxy-N-quinolin-8-ylbenzamide

Molecular Formula

C18H16N2O2

Molecular Weight

292.3 g/mol

IUPAC Name

3-ethoxy-N-quinolin-8-ylbenzamide

InChI

InChI=1S/C18H16N2O2/c1-2-22-15-9-3-7-14(12-15)18(21)20-16-10-4-6-13-8-5-11-19-17(13)16/h3-12H,2H2,1H3,(H,20,21)

InChI Key

QLROKNUWSYFLHE-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=CC=CC3=C2N=CC=C3

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=CC=CC3=C2N=CC=C3

Origin of Product

United States

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